molecular formula C12H8Br2O B12093837 2-Bromo-4-(4-bromophenyl)phenol CAS No. 59452-49-2

2-Bromo-4-(4-bromophenyl)phenol

Cat. No.: B12093837
CAS No.: 59452-49-2
M. Wt: 328.00 g/mol
InChI Key: IJJCARCIQRHVIS-UHFFFAOYSA-N
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Description

2-Bromo-4-(4-bromophenyl)phenol is an organic compound that belongs to the class of bromophenols It consists of a phenol group substituted with bromine atoms at the 2 and 4 positions, and an additional bromophenyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4-bromophenyl)phenol can be achieved through a multi-step process involving bromination and coupling reactions. One common method involves the bromination of phenol to form 2-bromophenol, followed by a Suzuki-Miyaura coupling reaction with 4-bromophenylboronic acid to introduce the 4-bromophenyl group .

Industrial Production Methods: Industrial production of this compound typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination. The coupling reactions are often catalyzed by palladium complexes to achieve high yields and purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in dehalogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Scientific Research Applications

2-Bromo-4-(4-bromophenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(4-bromophenyl)phenol involves its interaction with various molecular targets. The bromine atoms and phenol group can participate in hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

    4-Bromophenol: Similar structure but lacks the additional bromophenyl group.

    2-Bromophenol: Lacks the 4-bromophenyl group and has different reactivity.

    4-Bromo-2-aminophenol: Contains an amino group instead of a bromophenyl group.

Uniqueness: 2-Bromo-4-(4-bromophenyl)phenol is unique due to the presence of both bromine atoms and the bromophenyl group, which confer distinct chemical and physical properties. This makes it more versatile in synthetic applications and potentially more effective in biological contexts .

Properties

CAS No.

59452-49-2

Molecular Formula

C12H8Br2O

Molecular Weight

328.00 g/mol

IUPAC Name

2-bromo-4-(4-bromophenyl)phenol

InChI

InChI=1S/C12H8Br2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H

InChI Key

IJJCARCIQRHVIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Br)Br

Origin of Product

United States

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